molecular formula C13H9N3O2 B13880905 1-(4-Nitrophenyl)indazole

1-(4-Nitrophenyl)indazole

Cat. No.: B13880905
M. Wt: 239.23 g/mol
InChI Key: CWXBTIQSQAFELP-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group at the 1-position of the indazole ring enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)indazole can be synthesized through various methods. One common approach involves the cyclization of 2-nitrobenzylidene-2-phenylhydrazine under acidic conditions. Another method includes the reaction of 4-nitrophenylhydrazine with 2-bromoacetophenone, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)indazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the indazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)indazole is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential therapeutic applications. The nitro group can participate in redox reactions, making it a valuable compound for studying oxidative stress and related biological processes .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-(4-nitrophenyl)indazole

InChI

InChI=1S/C13H9N3O2/c17-16(18)12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9H

InChI Key

CWXBTIQSQAFELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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